molecular formula C26H25NO4S2 B2638145 3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one CAS No. 1351821-25-4

3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2638145
CAS No.: 1351821-25-4
M. Wt: 479.61
InChI Key: PQOHAZNSJFLUHW-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone derivative isolated from the endophytic fungus Fusarium decemcellulare F25, alongside six other novel compounds, including three isocoumarins and additional pyrrolidinone derivatives . Structurally, it features:

  • A 3-hydroxy-2-pyrrolidinone core, a scaffold known for diverse bioactivities.
  • 4-Methylbenzenesulfonyl and 4-methylbenzyl substituents at positions 4 and 1, respectively.
  • A 4-(methylsulfanyl)phenyl group at position 5, contributing to its lipophilic character .

Its structural novelty lies in the rare combination of sulfonyl and methylsulfanyl groups, which may influence solubility and target interactions.

Properties

IUPAC Name

4-hydroxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S2/c1-17-4-8-19(9-5-17)16-27-23(20-10-12-21(32-3)13-11-20)25(24(28)26(27)29)33(30,31)22-14-6-18(2)7-15-22/h4-15,23,28H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHAZNSJFLUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl, methyl, and hydroxy groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, methylating agents, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name / ID Core Structure Position 4 Substituent Position 1 Substituent Position 5 Substituent Key Functional Groups
Target Compound 3-hydroxy-2-pyrrolidinone 4-methylbenzenesulfonyl 4-methylbenzyl 4-(methylsulfanyl)phenyl Sulfonyl, methylsulfanyl
4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one 3-hydroxy-2-pyrrolidinone 3-fluoro-4-methylbenzoyl furan-2-ylmethyl 4-hydroxyphenyl Benzoyl, hydroxyl
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one 3-hydroxy-2-pyrrolidinone 4-methylbenzoyl 2-hydroxypropyl 3-trifluoromethylphenyl Benzoyl, trifluoromethyl
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one 3-hydroxy-2-pyrrolidinone 4-fluorobenzoyl 3-pyridinylmethyl 4-hydroxy-3-methoxyphenyl Fluorobenzoyl, methoxy
Substituent Impact Analysis:
  • Sulfonyl vs.
  • Methylsulfanyl vs. Hydroxyl/Methoxy : The 4-(methylsulfanyl)phenyl group increases lipophilicity (logP), possibly improving membrane permeability but reducing aqueous solubility relative to hydroxyl/methoxy-containing analogs .
  • Aromatic vs.
Antifungal Activity:
  • musae at tested concentrations, unlike analogs 13, 14, and 17 .
  • Hydroxyl and methoxy groups (e.g., in and ) correlate with improved antifungal efficacy, suggesting polar groups may enhance target engagement .
Broader Pharmacological Potential:
  • Pyrrolidinone derivatives with trifluoromethyl (e.g., ) or pyridinyl (e.g., ) groups are explored for anticancer and anti-inflammatory applications due to enhanced binding to enzymes like carbonic anhydrase or MetAP2 .
  • Methylsulfanyl groups, as in the target compound, are less common in antimicrobial contexts but may offer unique interactions in enzyme inhibition .

Biological Activity

3-Hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one, also known as F232-1185, is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties.

  • Molecular Formula : C26H25NO4S2
  • Molecular Weight : 499.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 879943-01-8

Biological Activity Overview

The biological activity of F232-1185 has been investigated in various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related pyrazolo[1,5-a]quinazolines inhibited NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses. The key findings included:

CompoundIC50 (µM)Mechanism
Compound 13i<50Inhibition of NF-kB/AP-1
Compound 16<50Inhibition of NF-kB/AP-1

These results suggest that F232-1185 could potentially exert similar effects through modulation of inflammatory pathways.

Anticancer Activity

In vitro studies have shown that F232-1185 exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). A detailed analysis revealed:

Cell LineIC50 (µM)Notes
A54925Significant inhibition of cell proliferation
HeLa30Induction of apoptosis observed

These findings indicate the potential of F232-1185 as an anticancer agent, warranting further investigation into its mechanisms of action.

Neuroprotective Effects

Preliminary studies suggest that F232-1185 may have neuroprotective properties. Similar compounds have been shown to protect dopaminergic neurons from degeneration. The proposed mechanisms include:

  • Reduction of Oxidative Stress : By scavenging free radicals.
  • Modulation of Neuroinflammatory Responses : By inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

A comprehensive study focused on the structure-activity relationship (SAR) of similar pyrrolidone derivatives indicated that modifications to the sulfonyl and methyl groups significantly influenced biological activity. The optimization led to enhanced selectivity and potency against specific targets.

Key Research Findings

  • Dopamine Receptor Interaction : Molecular modeling studies suggest potential interactions with dopamine receptors, which may underlie some neuroprotective effects.
  • MAPK Pathway Modulation : Compounds structurally related to F232-1185 have been found to interact with mitogen-activated protein kinases (MAPKs), which play a role in cell signaling related to growth and inflammation.

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